4-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives has been explored through various methods. One approach involves the nitration of N-alkyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridines with sodium nitrite in acetic acid, leading to 4-nitro derivatives and an oxidation by-product . Another method includes a three-component reaction to prepare 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, which can further react with aliphatic amines to yield pyrrolidine-2,3-dione derivatives . Additionally, the preparation of 1H-pyrrolo[2,3-b]pyridines has been achieved through modifications of Madelung- and Fischer-syntheses, with subsequent reactions such as nitration and bromination predominantly occurring at the 3-position .
Molecular Structure Analysis
X-ray structural analysis has been utilized to study the molecular structures of the synthesized compounds. For instance, the structure of a 4-nitro-1H-pyrrolo[2,3-b]pyridine derivative displays an intramolecular N—H⋯O hydrogen bond, with the pyrrolopyridine core forming dihedral angles with the benzyl residue and the tosyl ring . The nitro group is slightly twisted out of the plane of the pyrrolopyridine system, indicating a degree of steric hindrance .
Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridines undergo various chemical reactions, including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases. These reactions typically favor the 3-position, although nitration at the 2-position has also been observed . The interaction of these compounds with electrophiles can lead to a variety of unexpected products, demonstrating the complexity and versatility of their chemistry .
Physical and Chemical Properties Analysis
The physical properties of the synthesized compounds, such as melting points and crystal structures, have been characterized. For example, different isomers of 4-nitrophenylthieno[2,3-b]pyridines have been isolated with varying melting points and crystallographic data . The chemical properties, such as the ability to form charge-transfer complexes and add elements of water to yield crystalline hydrates, have also been reported .
Scientific Research Applications
Application in Cancer Therapy
- Summary of the Application : 4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures : In the research, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . Among them, compound 4h exhibited potent FGFR inhibitory activity .
- Results or Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . The IC50 values of 4h for FGFR1, 2, 3, and 4 were 7, 9, 25, and 712 nM, respectively .
Potential Application in Diabetes Treatment
- Summary of the Application : Certain compounds related to 4-nitro-1H-pyrrolo[2,3-b]pyridine have been found to reduce blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Potential Application in Antiviral Therapy
Future Directions
Future research on 4-nitro-1H-pyrrolo[2,3-b]pyridine may focus on its potential applications in medicine and agriculture. For example, it has been suggested that this compound could be used to develop potent inhibitors of certain enzymes . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
4-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDUNXDRDOJMJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348636 | |
Record name | 4-Nitro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
83683-82-3 | |
Record name | 4-Nitro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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